Potassium 2-bromophenyltrifluoroborate Potassium 2-bromophenyltrifluoroborate
Brand Name: Vulcanchem
CAS No.: 480445-38-3
VCID: VC2284976
InChI: InChI=1S/C6H4BBrF3.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1
SMILES: [B-](C1=CC=CC=C1Br)(F)(F)F.[K+]
Molecular Formula: C6H4BBrF3K
Molecular Weight: 262.91 g/mol

Potassium 2-bromophenyltrifluoroborate

CAS No.: 480445-38-3

Cat. No.: VC2284976

Molecular Formula: C6H4BBrF3K

Molecular Weight: 262.91 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-bromophenyltrifluoroborate - 480445-38-3

Specification

CAS No. 480445-38-3
Molecular Formula C6H4BBrF3K
Molecular Weight 262.91 g/mol
IUPAC Name potassium;(2-bromophenyl)-trifluoroboranuide
Standard InChI InChI=1S/C6H4BBrF3.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1
Standard InChI Key ZBIFTBZXVXXMCG-UHFFFAOYSA-N
SMILES [B-](C1=CC=CC=C1Br)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=CC=C1Br)(F)(F)F.[K+]

Introduction

Chemical Structure and Properties

Molecular Identity

Potassium 2-bromophenyltrifluoroborate belongs to the broader family of potassium organotrifluoroborates, which are characterized by a tetracoordinate boron center with three fluorine atoms and one organic group. The compound features a 2-bromophenyl moiety directly attached to the boron atom. Based on structural comparison with similar compounds, its likely molecular formula would be C₆H₄BBrF₃K, with the bromine atom at the ortho position of the phenyl ring.

Physical Properties

Organotrifluoroborates within this class typically present as crystalline solids with relatively high melting points. For instance, potassium (bromomethyl)trifluoroborate has a melting point of 225-230°C . The 2-bromophenyl derivative would likely exhibit similar thermal stability. Like other potassium organotrifluoroborates, it would be expected to demonstrate excellent stability to air and moisture, a characteristic that distinguishes these compounds from many other organoboron reagents .

Structural Characteristics

The molecular structure features a negatively charged boron center balanced by a potassium counterion. This tetracoordinate nature effectively masks the inherent reactivity of the carbon-boron bond, creating a protected form of the corresponding boronic acid that can withstand various synthetic transformations . The presence of the ortho-bromine substituent on the phenyl ring would be expected to influence both the electronic properties and steric environment of the molecule.

Synthesis and Production

Specific Preparation Considerations

For aryl derivatives like potassium 2-bromophenyltrifluoroborate, the synthesis might involve initial formation of the 2-bromophenylboronic acid, potentially through palladium-catalyzed borylation of 1,2-dibromobenzene or direct metalation of bromobenzene followed by borylation. The subsequent conversion to the trifluoroborate salt would involve treatment with KHF₂ under aqueous conditions.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of potassium organotrifluoroborates is in Suzuki-Miyaura cross-coupling reactions, where they serve as nucleophilic partners . The 2-bromophenyl derivative would be particularly valuable due to its dual functionality - the trifluoroborate group functions as a nucleophilic coupling partner, while the ortho-bromine provides a handle for subsequent transformations.

These compounds have demonstrated excellent ability to undergo transmetalation with limited interference from competitive protodeboronation, making them ideal reagents for alkyl transfer reactions . Specific reaction conditions typically involve palladium catalysts such as PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ combined with appropriate ligands and bases like Cs₂CO₃ or K₂CO₃ .

Sequential and Selective Transformations

The presence of both a trifluoroborate group and a bromine atom in potassium 2-bromophenyltrifluoroborate would enable sequential transformations, similar to those demonstrated with other bifunctional organotrifluoroborates. For example, one-pot syntheses of complex structures via sequential Suzuki-Miyaura cross-coupling reactions have been reported with related compounds . This characteristic makes the compound valuable for constructing elaborate molecular architectures from relatively simple building blocks.

Applications in Pharmaceutical Synthesis

Organotrifluoroborates like potassium 2-bromophenyltrifluoroborate are extensively used in pharmaceutical synthesis due to their ability to form carbon-carbon bonds under relatively mild conditions. The formation of biaryl systems, common structural motifs in many drug molecules, can be efficiently achieved using these compounds as coupling partners. The ortho-bromo substitution pattern would provide additional opportunities for creating structurally diverse drug candidates.

Comparison with Related Compounds

Structural Analogs

Several related organotrifluoroborate compounds provide insight into the likely behavior of potassium 2-bromophenyltrifluoroborate:

CompoundMolecular FormulaKey CharacteristicsReference
Potassium (bromomethyl)trifluoroborateCH₂BrF₃BKMP: 225-230°C, Purity: 90%
Potassium (2-bromo-2-phenylvinyl)trifluoroborateC₈H₆BBrF₃KUsed in cross-coupling reactions
Potassium (2-nitrophenyl)trifluoroborateC₆H₄BF₃KNO₂Contains ortho-substituted phenyl ring

These compounds share the core organotrifluoroborate structure but differ in the specific organic group attached to boron. The reactivity patterns observed with these analogs suggest that potassium 2-bromophenyltrifluoroborate would display similar stability and synthetic utility.

Reactivity Comparison

Recent Developments and Future Perspectives

Emerging Applications

Recent developments in organotrifluoroborate chemistry suggest expanding applications for compounds like potassium 2-bromophenyltrifluoroborate. Beyond traditional cross-coupling reactions, these compounds have shown utility in:

  • Photoredox catalysis for C-C bond formation

  • Transition-metal-free coupling reactions

  • Radiofluorination chemistry for positron emission tomography (PET) imaging applications

The dual functionality of potassium 2-bromophenyltrifluoroborate makes it particularly suited for these emerging applications.

Future Research Directions

Future research involving potassium 2-bromophenyltrifluoroborate might focus on:

  • Development of selective methodologies that exploit the bromine functionality while preserving the trifluoroborate group

  • Exploration of sequential one-pot transformations to build complex molecular architectures

  • Investigation of mechanistic aspects of transmetalation with this specific substrate

  • Application in flow chemistry for continuous processing of pharmaceutical intermediates

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